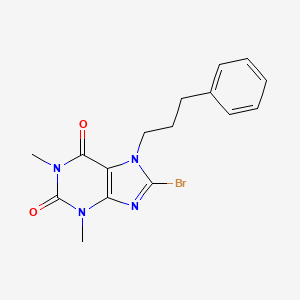
8-bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-溴-1,3-二甲基-7-(3-苯丙基)-2,3,6,7-四氢-1H-嘌呤-2,6-二酮是一种属于嘌呤家族的合成化合物。它以在第8位存在溴原子,在第1位和第3位存在两个甲基,以及在第7位存在一个苯丙基为特征。
准备方法
合成路线和反应条件
8-溴-1,3-二甲基-7-(3-苯丙基)-2,3,6,7-四氢-1H-嘌呤-2,6-二酮的合成通常涉及对前体嘌呤化合物的溴化。 反应条件通常包括在适当的溶剂(如乙酸或二氯甲烷)中使用溴或溴化剂,并在受控的温度和时间条件下进行 .
工业生产方法
化学反应分析
反应类型
8-溴-1,3-二甲基-7-(3-苯丙基)-2,3,6,7-四氢-1H-嘌呤-2,6-二酮可以进行各种化学反应,包括:
取代反应: 溴原子可以通过亲核取代反应被其他官能团取代。
氧化和还原: 该化合物可以在特定条件下被氧化或还原,生成不同的衍生物。
常用试剂和条件
这些反应中使用的常用试剂包括胺或硫醇等亲核试剂用于取代反应,高锰酸钾等氧化剂用于氧化,以及硼氢化钠等还原剂用于还原。 反应条件会根据所需转化而有所不同,但通常涉及受控温度和适当的溶剂 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,亲核取代可以生成用不同的官能团取代溴原子的衍生物,而氧化和还原会导致化合物氧化态的变化 .
科学研究应用
8-溴-1,3-二甲基-7-(3-苯丙基)-2,3,6,7-四氢-1H-嘌呤-2,6-二酮具有多种科学研究应用,包括:
化学: 用作合成更复杂分子的基础材料。
生物学: 研究其对生物系统的潜在影响,包括酶抑制和受体结合。
医学: 研究其潜在的治疗特性,例如抗炎或抗癌活性。
工业: 用于开发新材料或作为各种化学过程中的试剂.
作用机制
8-溴-1,3-二甲基-7-(3-苯丙基)-2,3,6,7-四氢-1H-嘌呤-2,6-二酮的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。溴原子和其他官能团在它的结合亲和力和活性中起着至关重要的作用。 确切的途径和靶标取决于特定的应用和生物学背景 .
相似化合物的比较
类似化合物
1,3-二甲基-7-(3-苯丙基)-2,3,6,7-四氢-1H-嘌呤-2,6-二酮: 缺少第8位的溴原子。
8-氯-1,3-二甲基-7-(3-苯丙基)-2,3,6,7-四氢-1H-嘌呤-2,6-二酮: 包含氯原子而不是溴原子。
8-溴-1,3-二甲基-7-(2-苯乙基)-2,3,6,7-四氢-1H-嘌呤-2,6-二酮: 具有更短的苯烷基链.
独特性
第8位存在溴原子和第7位存在特定苯丙基使8-溴-1,3-二甲基-7-(3-苯丙基)-2,3,6,7-四氢-1H-嘌呤-2,6-二酮独一无二。 这些结构特征使其具有独特的化学反应性和潜在的生物活性 .
生物活性
8-Bromo-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family. Its unique structure includes a bromine atom at the 8th position and a 3-phenylpropyl group at the 7th position. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and cellular signaling.
- Molecular Formula : C16H17BrN4O2
- Molecular Weight : 377.24 g/mol
- CAS Number : 255731-01-2
The biological activity of this compound is primarily linked to its interaction with adenosine receptors, particularly the A3 receptor. Research indicates that it may modulate hypoxia-inducible factor 1 (HIF-1) expression in tumor cells, which is crucial for cancer progression and angiogenesis. The compound acts as an antagonist to adenosine receptors, potentially enhancing the efficacy of anti-tumor agents by rendering cancer cells more susceptible to hypoxic conditions .
Anticancer Properties
Several studies have explored the anticancer potential of 8-bromo derivatives. The compound has shown promise in:
- Inhibiting tumor growth : It has been found to inhibit the proliferation of various cancer cell lines by inducing apoptosis.
- Modulating HIF-1 activity : By blocking A3 receptors, it reduces HIF-1 levels, which can be beneficial in treating cancers associated with hypoxia .
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. It can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting its potential use in treating inflammatory diseases.
Study 1: In Vitro Effects on Cancer Cells
A study conducted on A375 melanoma cells demonstrated that treatment with this compound resulted in:
- A significant decrease in cell viability.
- Induction of apoptosis as confirmed by caspase activation assays.
Study 2: Impact on HIF-1 Expression
In another investigation focusing on hypoxic conditions:
- The compound effectively reduced HIF-1α levels in a dose-dependent manner.
- This reduction correlated with decreased expression of HIF-target genes involved in angiogenesis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-Bromo-1,3-dimethylxanthine | Structure | Adenosine receptor antagonist; potential anti-cancer effects |
| Cl-IB-MECA | Structure | Selective A3 receptor agonist; enhances HIF regulation |
| 8-Bromo-Adenosine | Structure | Modulates cellular signaling pathways; anti-inflammatory properties |
属性
分子式 |
C16H17BrN4O2 |
|---|---|
分子量 |
377.24 g/mol |
IUPAC 名称 |
8-bromo-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C16H17BrN4O2/c1-19-13-12(14(22)20(2)16(19)23)21(15(17)18-13)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |
InChI 键 |
SCQNNOQXJWPOTO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















